molecular formula C8H8N2O2 B1473307 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190319-04-0

6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1473307
CAS No.: 1190319-04-0
M. Wt: 164.16 g/mol
InChI Key: KAZZZPINMIUNCS-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is C8H8N2O . Its molecular weight is 148.17 .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have shown potent activities against FGFR1, 2, and 3 . They inhibit the function of replicating cells by binding to their DNA .

Scientific Research Applications

Synthesis and Derivative Formation

6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as a key compound in the synthesis of various heterocyclic compounds. For example, El-Nabi (2004) demonstrated its use in creating Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones (El-Nabi, 2004). Similarly, Nedolya et al. (2015) highlighted its role in synthesizing pyrrolylpyridines from alkynes and isothiocyanates (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

Chemical Structure and Reactivity Studies

Studies on the chemical structure and reactivity of similar compounds have been conducted. For instance, Halim and Ibrahim (2022) explored the synthesis and properties of a compound structurally related to this compound, revealing insights into its chemical behavior (Halim & Ibrahim, 2022).

Role in Organic Synthesis

The compound has been utilized in organic synthesis for creating novel structures. For example, Ghelfi et al. (2003) used it in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which have applications in medicinal and agrochemical compound development (Ghelfi et al., 2003).

Applications in Material Science

In the field of material science, Zhou et al. (2019) investigated nitrogen-embedded small molecules derived from a similar compound, examining their electrochemical and carrier transport properties for potential applications in semiconducting materials (Zhou et al., 2019).

Pharmaceutical Research

In pharmaceutical research, Liu et al. (2016) explored 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, demonstrating the potential therapeutic applications of these compounds (Liu et al., 2016).

Future Directions

The future directions for the research and development of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives include further optimization of the lead compound for improved FGFR inhibitory activity . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Biochemical Analysis

Biochemical Properties

6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are essential for its potential use in cancer therapy, as abnormal activation of FGFR signaling is associated with the progression of several cancers.

Cellular Effects

This compound has been shown to exert significant effects on various cell types. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways by inhibiting FGFR-mediated signaling, which in turn affects gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways. By blocking these pathways, the compound effectively disrupts the processes of cell proliferation, migration, and survival, making it a promising candidate for targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Long-term studies indicate that prolonged exposure to the compound can lead to adaptive responses in cancer cells, potentially resulting in resistance. Therefore, understanding the temporal dynamics of its effects is crucial for optimizing its therapeutic use.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings underscore the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of the compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs. Its distribution within the body is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport to target sites.

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby affecting its function.

Properties

IUPAC Name

6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-7-3-2-5-4-6(11)9-8(5)10-7/h2-3H,4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZZZPINMIUNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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